4-(3-Aminocarbonylphenyl)-2-hydroxypyridine
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Overview
Description
4-(3-Aminocarbonylphenyl)-2-hydroxypyridine is a heterocyclic compound that features both pyridine and benzamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminocarbonylphenyl)-2-hydroxypyridine typically involves the reaction of 3-aminobenzoic acid with 2-hydroxypyridine under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the carboxyl group of 3-aminobenzoic acid and the amino group of 2-hydroxypyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminocarbonylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like LiAlH4 (lithium aluminium hydride).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Various nucleophiles in the presence of a base such as NaH (sodium hydride) in DMF (dimethylformamide).
Major Products
Oxidation: 4-(3-Formylphenyl)-2-hydroxypyridine.
Reduction: 4-(3-Hydroxyphenyl)-2-hydroxypyridine.
Substitution: 4-(3-Substitutedphenyl)-2-hydroxypyridine, where the substituent depends on the nucleophile used.
Scientific Research Applications
4-(3-Aminocarbonylphenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-(3-Aminocarbonylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Formylphenyl)-2-hydroxypyridine
- 4-(3-Hydroxyphenyl)-2-hydroxypyridine
- 4-(3-Substitutedphenyl)-2-hydroxypyridine
Uniqueness
4-(3-Aminocarbonylphenyl)-2-hydroxypyridine is unique due to the presence of both an amino group and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic chemistry and enhances its potential for biological activity .
Properties
IUPAC Name |
3-(2-oxo-1H-pyridin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c13-12(16)10-3-1-2-8(6-10)9-4-5-14-11(15)7-9/h1-7H,(H2,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRNNHOVYQNAES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=O)NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682759 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-77-0 |
Source
|
Record name | 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50682759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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